molecular formula C17H24N2O3 B13736200 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate CAS No. 54634-94-5

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate

Katalognummer: B13736200
CAS-Nummer: 54634-94-5
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: HZXOAHQYDYYYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. This compound is particularly interesting due to its unique structure, which combines an isocyanate group with a carbamate ester, making it versatile for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of 3-isocyanatomethylphenyl isocyanate with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-isocyanatomethylphenyl isocyanate+2-ethylhexanol2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate\text{3-isocyanatomethylphenyl isocyanate} + \text{2-ethylhexanol} \rightarrow \text{this compound} 3-isocyanatomethylphenyl isocyanate+2-ethylhexanol→2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can also optimize the reaction efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can react with nucleophiles to form substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a crosslinking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and elastomers.

Wirkmechanismus

The mechanism of action of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

    Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

    Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings and elastomers.

Uniqueness

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is unique due to its combination of an isocyanate group with a carbamate ester, providing enhanced reactivity and versatility in various applications. Its structure allows for the formation of stable and durable polymeric materials, making it valuable in industrial and research settings.

Eigenschaften

CAS-Nummer

54634-94-5

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-ethylhexyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C17H24N2O3/c1-3-5-7-14(4-2)12-22-17(21)19-16-9-6-8-15(10-16)11-18-13-20/h6,8-10,14H,3-5,7,11-12H2,1-2H3,(H,19,21)

InChI-Schlüssel

HZXOAHQYDYYYQI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC(=O)NC1=CC=CC(=C1)CN=C=O

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.